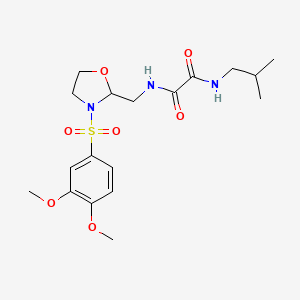

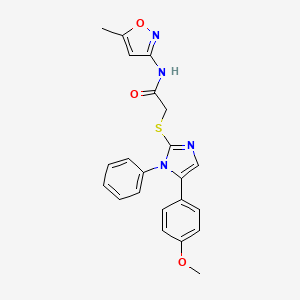

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties analysis of this compound is not available in the search results .Wissenschaftliche Forschungsanwendungen

Oxazolidinones in Chemical Synthesis

Oxazolidinones, like the one mentioned, are valuable in chemical synthesis due to their utility in generating chiral intermediates. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are synthesized through the condensation of oxazolidin-2-ones with aldehydes and benzenesulfinic acid. These compounds, upon treatment with titanium tetrachloride, form N-acyliminium ions that undergo allylation with allyltrimethylsilane, demonstrating a unique approach to synthesizing homoallylamines with significant stereoselectivity (Marcantoni et al., 2002).

Antibacterial Applications

Oxazolidinone derivatives have been explored for their antibacterial properties, with some compounds showing promise against Gram-positive pathogens. For instance, novel oxazolidinone agents have been developed with a focus on minimizing adverse effects such as myelosuppression and monoamine oxidase inhibition, which are common with other drugs in this class. These efforts have led to compounds with high activity against Gram-positive bacteria while reducing potential side effects (Gordeev & Yuan, 2014).

Anticancer and Enzyme Inhibition

Sulfonamide derivatives carrying the 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results in vitro against various cancer cell lines. Additionally, some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, highlighting their potential in anticancer therapy (Ghorab et al., 2016).

HIV-1 Protease Inhibition

In the context of HIV treatment, N-phenyloxazolidinone-5-carboxamides have been incorporated into the design of HIV-1 protease inhibitors. These compounds have demonstrated picomolar affinities and have shown efficacy against a panel of multidrug-resistant protease variants. The design of these inhibitors provides insight into the potential of oxazolidinone derivatives in developing treatments for HIV (Ali et al., 2006).

Wirkmechanismus

The mechanism of action of this compound is not available in the search results.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-28-16)29(24,25)13-5-6-14(26-3)15(9-13)27-4/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOAPCPJGVUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)

![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)